molecular formula C10H10F3NO B8367401 N-ethyl-2-(trifluoromethyl)benzamide

N-ethyl-2-(trifluoromethyl)benzamide

Cat. No.: B8367401
M. Wt: 217.19 g/mol
InChI Key: GTHIVDIEQVLQIQ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a trifluoromethyl (-CF₃) substituent at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.

The compound is synthesized via amidation of 2-(trifluoromethyl)benzoyl chloride with ethylamine, a method analogous to the hydroxymethylation route described for N-(hydroxymethyl)-2-(trifluoromethyl)benzamide in pesticide intermediate synthesis . Its applications span multiple domains:

  • Agrochemicals: As a metabolite of fluopyram, a fungicide, it is monitored in pesticide residue assessments .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-ethyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H10F3NO/c1-2-14-9(15)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

GTHIVDIEQVLQIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide

  • Structure : Differs by a hydroxymethyl (-CH₂OH) group instead of ethyl.
  • Synthesis : Produced via hydroxymethylation of 2-(trifluoromethyl)benzamide, achieving 66.6% yield .
  • Application : Key intermediate for amide-based pesticides.

5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

  • Structure : Contains hydroxyl (-OH) and chloro (-Cl) groups at positions 2 and 5, with a para-trifluoromethylphenyl amide substituent.
  • Activity : Demonstrates potent antimicrobial effects against Desulfovibrio piger (64–66% biomass inhibition at 0.37–1.10 µmol·L⁻¹) .

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370)

  • Structure : Incorporates morpholine, fluorobenzyl, and ethoxy groups.
  • Activity : A gastrokinetic agent with superior efficacy to cisapride, devoid of dopamine D₂ antagonism .

Nilotinib Hydrochloride Monohydrate

  • Structure : A tyrosine kinase inhibitor with a pyrimidine-pyridine backbone and trifluoromethylbenzamide moiety.
  • Application : Treats chronic myeloid leukemia, highlighting the role of trifluoromethyl groups in target specificity .

5-[2-(3-Carbamimidoylcarbamoyl-5-(trifluoromethyl)phenyl)ethynyl]-N-(2-pyridyl)-2-(trifluoromethyl)benzamide

  • Structure : Bis-trifluoromethyl-substituted with an ethynyl linker.
  • Activity : Investigated for antiplasmodial activity, with a molecular weight of 519.41 g/mol (free base) .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Biological Activity/Application References
N-Ethyl-2-(trifluoromethyl)benzamide C₁₀H₁₀F₃NO 233.19 -CF₃ (ortho), -NHCH₂CH₃ Amidation of acyl chloride with ethylamine Pesticide metabolite, CNS receptor ligand
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide C₉H₈F₃NO₂ 219.16 -CF₃ (ortho), -NHCH₂OH Hydroxymethylation of benzamide Pesticide intermediate
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO₂ 329.68 -CF₃ (para), -OH, -Cl Multi-step substitution Antimicrobial (sulfate-reducing bacteria)
AS-4370 (Gastrokinetic agent) C₂₈H₃₀ClFN₃O₈ 607.00 Morpholine, fluorobenzyl, ethoxy Multi-component coupling Gastric emptying enhancement
Nilotinib C₂₈H₂₂F₃N₇O 529.51 Pyridine-pyrimidine backbone, -CF₃ Targeted kinase inhibition Anticancer (tyrosine kinase inhibitor)

Key Observations:

Substituent Effects :

  • The position of -CF₃ (ortho vs. para) influences biological activity. Ortho-substituted derivatives (e.g., this compound) are linked to CNS applications, while para-substituted analogues (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) show antimicrobial potency .
  • Polar groups (-OH, morpholine) enhance solubility and receptor interaction but may reduce blood-brain barrier penetration compared to lipophilic ethyl groups .

Synthetic Complexity :

  • Simple amidation (e.g., N-ethyl derivative) achieves higher yields (66–78%) compared to multi-step syntheses required for morpholine- or pyridine-containing analogues .

Therapeutic vs. Agrochemical Roles :

  • Trifluoromethylbenzamides in pharmaceuticals (e.g., nilotinib) prioritize target specificity, while agrochemical derivatives emphasize metabolic stability and environmental persistence .

Research Findings and Implications

  • Agrochemical Safety : Monitoring this compound as a pesticide metabolite underscores the need for residue management to prevent ecological toxicity .

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